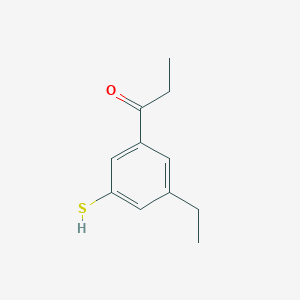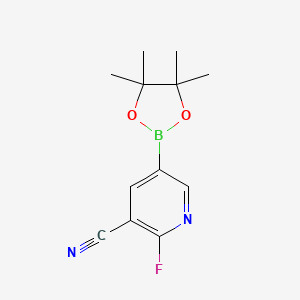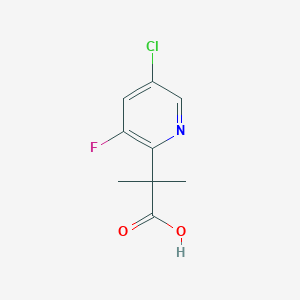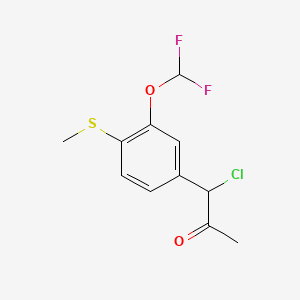
1-Chloro-1-(3-(difluoromethoxy)-4-(methylthio)phenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-1-(3-(difluoromethoxy)-4-(methylthio)phenyl)propan-2-one is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a chloro group, a difluoromethoxy group, and a methylthio group attached to a phenyl ring, along with a propan-2-one moiety
Vorbereitungsmethoden
The synthesis of 1-Chloro-1-(3-(difluoromethoxy)-4-(methylthio)phenyl)propan-2-one typically involves multiple steps, including the introduction of the chloro, difluoromethoxy, and methylthio groups onto the phenyl ring, followed by the formation of the propan-2-one moiety. Common synthetic routes may include:
Halogenation: Introduction of the chloro group through halogenation reactions.
Methoxylation: Introduction of the difluoromethoxy group using appropriate reagents.
Thiomethylation: Introduction of the methylthio group.
Formation of Propan-2-one Moiety: This step involves the formation of the ketone group.
Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
1-Chloro-1-(3-(difluoromethoxy)-4-(methylthio)phenyl)propan-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis to form corresponding acids or alcohols.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols).
Wissenschaftliche Forschungsanwendungen
1-Chloro-1-(3-(difluoromethoxy)-4-(methylthio)phenyl)propan-2-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Chloro-1-(3-(difluoromethoxy)-4-(methylthio)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Interaction with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulation of Gene Expression: Affecting the expression of specific genes involved in various biological processes.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-1-(3-(difluoromethoxy)-4-(methylthio)phenyl)propan-2-one can be compared with other similar compounds, such as:
1-Chloro-1-(3-(difluoromethoxy)-2-(methylthio)phenyl)propan-2-one: Differing in the position of the methylthio group.
1-Chloro-1-(3-(difluoromethoxy)-5-(methylthio)phenyl)propan-2-one: Differing in the position of the methylthio group.
1-Chloro-1-(3-(difluoromethoxy)-4-(ethylthio)phenyl)propan-2-one: Differing in the alkylthio group.
Eigenschaften
Molekularformel |
C11H11ClF2O2S |
|---|---|
Molekulargewicht |
280.72 g/mol |
IUPAC-Name |
1-chloro-1-[3-(difluoromethoxy)-4-methylsulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C11H11ClF2O2S/c1-6(15)10(12)7-3-4-9(17-2)8(5-7)16-11(13)14/h3-5,10-11H,1-2H3 |
InChI-Schlüssel |
VDOSOBMOFGOFDL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C1=CC(=C(C=C1)SC)OC(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



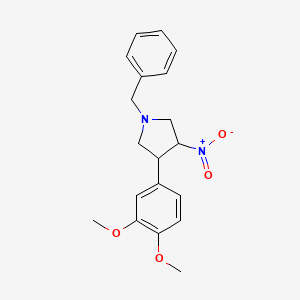
![1-Oxa-8-Azaspiro[4.5]Dec-2-Ylmethanol Hydrochloride](/img/structure/B14043994.png)

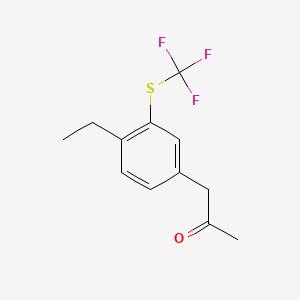
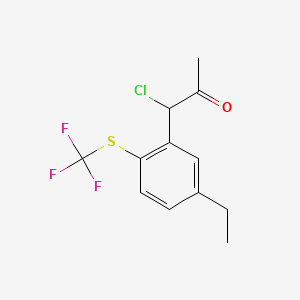

![7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxychromen-4-one](/img/structure/B14044015.png)
![(1-Ethyl-5-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B14044025.png)
